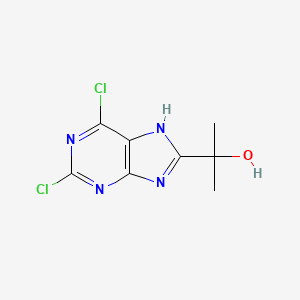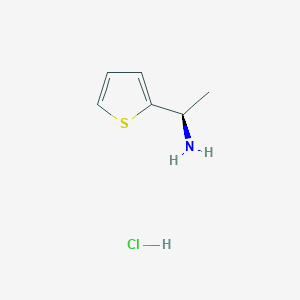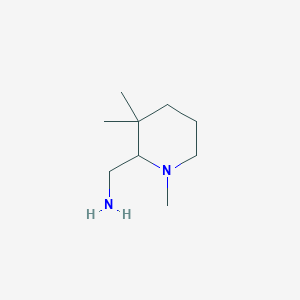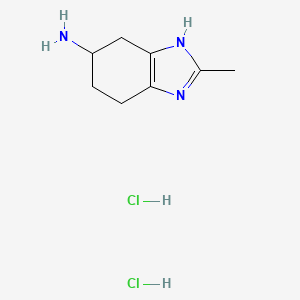![molecular formula C12H20N6O3S B1450599 4-[2-(N,N-二甲基氨基)乙基氨基磺酰]-7-(2-氨基乙基氨基)-2,1,3-苯并噁二唑 CAS No. 913253-56-2](/img/structure/B1450599.png)
4-[2-(N,N-二甲基氨基)乙基氨基磺酰]-7-(2-氨基乙基氨基)-2,1,3-苯并噁二唑
描述
Daabd-AE is a chemical compound known for its application in high-performance liquid chromatography (HPLC) derivatization. It is used to enhance the detection and quantification of various analytes, particularly carboxylic acids, in complex biological samples .
科学研究应用
Daabd-AE has a wide range of applications in scientific research:
Chemistry: Used as a derivatization reagent in HPLC to enhance the detection of carboxylic acids.
Biology: Employed in the analysis of biological samples, such as plasma and saliva, to quantify fatty acids and other metabolites.
Medicine: Utilized in the study of metabolic disorders by analyzing the levels of specific biomarkers.
Industry: Applied in quality control processes to ensure the purity and consistency of chemical products.
作用机制
Target of Action
It is used as a derivatization reagent for the quantification of certain fatty acids .
Mode of Action
The compound interacts with its targets (pristanic acid, phytanic acid, and very long chain fatty acids) through a derivatization reaction . This reaction enhances the detection and quantification of these fatty acids in liquid chromatography tandem mass spectrometric analyses .
Biochemical Pathways
The compound is involved in the biochemical pathways related to fatty acid metabolism. Specifically, it aids in the quantification of pristanic acid, phytanic acid, and very long chain fatty acids (i.e., hexacosanoic, tetracosanoic, and docosanoic acids) in plasma .
Result of Action
The result of the action of 4-[2-(n,n-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole is the enhanced detection and quantification of certain fatty acids in plasma . This can provide valuable information for the study of metabolic disorders related to these fatty acids.
Action Environment
The action of 4-[2-(n,n-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole is influenced by the conditions of the derivatization reaction and the subsequent liquid chromatography tandem mass spectrometric analysis . .
生化分析
Biochemical Properties
4-[2-(n,n-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole plays a crucial role in biochemical reactions as a derivatization reagent. It interacts with carboxylic acids, forming stable derivatives that can be easily detected and quantified using HPLC or LC-MS/MS techniques. The compound reacts with the carboxyl group of fatty acids, such as pristanic acid, phytanic acid, and very long-chain fatty acids, to form fluorescent derivatives. These derivatives enhance the sensitivity and specificity of the analytical methods, allowing for the accurate quantification of these acids in biological samples .
Cellular Effects
The effects of 4-[2-(n,n-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole on various types of cells and cellular processes are primarily related to its role as a derivatization reagent. By forming stable derivatives with carboxylic acids, the compound facilitates the detection and quantification of these acids in cellular samples. This, in turn, provides valuable insights into cellular metabolism, signaling pathways, and gene expression. The compound does not directly influence cell function but rather aids in the analysis of cellular components .
Molecular Mechanism
The molecular mechanism of 4-[2-(n,n-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole involves its interaction with carboxylic acids. The compound contains functional groups that react with the carboxyl group of fatty acids, forming stable derivatives. This reaction enhances the detection and quantification of these acids in biological samples. The compound does not exhibit enzyme inhibition or activation but rather serves as a tool for the analysis of biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[2-(n,n-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole are stable over time. The compound forms stable derivatives with carboxylic acids, which can be detected and quantified using HPLC or LC-MS/MS techniques. The stability of the compound and its derivatives ensures accurate and reproducible results in biochemical analyses. Long-term effects on cellular function have not been observed, as the compound is primarily used as a derivatization reagent .
Metabolic Pathways
4-[2-(n,n-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole is involved in the metabolic pathways of carboxylic acids. By forming stable derivatives with carboxylic acids, the compound facilitates their detection and quantification in biological samples. This provides valuable insights into the metabolic flux and levels of metabolites in various biological systems. The compound does not directly interact with enzymes or cofactors but rather serves as a tool for the analysis of metabolic pathways .
Transport and Distribution
The transport and distribution of 4-[2-(n,n-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole within cells and tissues are primarily related to its role as a derivatization reagent. The compound is used in trace amounts and forms stable derivatives with carboxylic acids, which are then detected and quantified using HPLC or LC-MS/MS techniques. The compound does not exhibit specific transport or binding interactions but rather facilitates the analysis of carboxylic acids in biological samples .
Subcellular Localization
The subcellular localization of 4-[2-(n,n-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole is not well-defined, as the compound is primarily used as a derivatization reagent. It forms stable derivatives with carboxylic acids, which are then analyzed using HPLC or LC-MS/MS techniques. The compound does not exhibit specific targeting signals or post-translational modifications but rather serves as a tool for the analysis of cellular components .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Daabd-AE involves multiple steps. One common synthetic route includes the reaction of 4-chloro-7-nitrobenzofurazan with 2-(n,n-dimethylamino)ethylamine, followed by reduction and sulfonation steps. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure consistency and efficiency. The process involves large-scale reactors and precise control of reaction parameters to achieve the desired product quality. The compound is then purified using techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
Daabd-AE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces amines .
相似化合物的比较
Similar Compounds
- 4-[2-(n,n-Dimethylamino)ethylsulfamoyl]-7-(2-aminoethylamino)benzofurazan
- 7-[(2-Aminoethyl)amino]-N-[2-(dimethylamino)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide
Uniqueness
Daabd-AE is unique due to its high reactivity and specificity in forming derivatives with carboxylic acids. This makes it particularly valuable in analytical chemistry for the detection and quantification of trace amounts of analytes in complex biological matrices .
属性
IUPAC Name |
7-(2-aminoethylamino)-N-[2-(dimethylamino)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N6O3S/c1-18(2)8-7-15-22(19,20)10-4-3-9(14-6-5-13)11-12(10)17-21-16-11/h3-4,14-15H,5-8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTBJERNSIEPPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNS(=O)(=O)C1=CC=C(C2=NON=C12)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does DAABD-AE enhance the detection of carboxylic acids in LC/ESI-MS/MS?
A: DAABD-AE reacts with carboxylic acids to form derivatives that are more easily ionizable under ESI conditions. [, ] This derivatization significantly increases the sensitivity of detection compared to analyzing the underivatized carboxylic acids. [] The improved ionization efficiency allows for the detection of trace amounts of carboxylic acids in complex biological samples.
Q2: What are the advantages of using DAABD-AE over other derivatization reagents for carboxylic acid analysis?
A2: DAABD-AE offers several advantages:
- High Sensitivity: Derivatization with DAABD-AE leads to a remarkable increase in sensitivity, reaching up to nine orders of magnitude compared to underivatized analytes. []
- Rapid Reaction: The derivatization reaction with DAABD-AE is relatively fast, completing within 30 minutes at 60°C. []
- Specific Fragmentation: DAABD-AE derivatives produce a characteristic fragment ion at m/z 151 in their product ion spectra, corresponding to the (dimethylamino)ethylaminosulfonyl moiety. [] This specific fragmentation pattern aids in the identification and quantification of the derivatized carboxylic acids.
Q3: What types of samples have been successfully analyzed using DAABD-AE derivatization for carboxylic acid profiling?
A: DAABD-AE has been successfully applied to analyze fatty acid profiles in various biological samples, including:* Rat Plasma: Researchers used DAABD-AE to investigate fatty acid composition in rat plasma samples, demonstrating its applicability for preclinical studies. []* Human Plasma: This derivatization method enabled the quantification of 36 different fatty acids in human plasma samples, highlighting its potential for clinical applications, including disease biomarker discovery and nutritional assessments. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-2-yl)methanone hydrochloride](/img/structure/B1450517.png)


![2,7-Dimethylimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B1450523.png)


![3-bromo-2,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B1450529.png)






